![molecular formula C7H10N2O2 B1331667 (R)-六氢吡咯并[1,2-a]嘧啶-1,4-二酮 CAS No. 96193-26-9](/img/structure/B1331667.png)

(R)-六氢吡咯并[1,2-a]嘧啶-1,4-二酮

描述

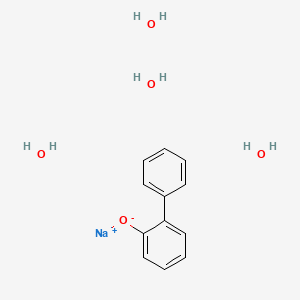

“®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a chemical compound with the molecular formula C7H10N2O2 . It has an average mass of 154.167 Da and a monoisotopic mass of 154.074234 Da . This compound has been identified as a bioactive metabolite produced by the marine bacteria Bacillus tequilensis MSI45 .

Molecular Structure Analysis

The molecular structure of “®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” has been analyzed using spectroscopic techniques such as Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR), and liquid chromatography-mass spectroscopy (LC–MS) .Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 447.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 38.1±0.4 cm3, a polar surface area of 49 Å2, and a molar volume of 116.3±5.0 cm3 .科学研究应用

Antibacterial Agent

®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has shown promising results as an antibacterial agent. A study demonstrated its effectiveness against multidrug-resistant Staphylococcus aureus , with minimum inhibitory concentrations (MIC) indicating potent bacterial growth inhibition .

Anticancer Activity

This compound has been characterized for its anticancer potential. It exhibited inhibitory effects on cancer cell lines such as A549 (lung carcinoma) , MDA-MB-231 (breast cancer) , and Caco-2 (colorectal cancer) , suggesting its application in cancer therapy .

Antifungal Applications

In agricultural research, ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been identified as a potential fungicide. It was found effective against Fusarium oxysporum , a pathogen responsible for wilt disease in tomatoes, indicating its use in plant protection .

Kinase Inhibition

Kinase inhibitors are vital in treating various diseases, including cancer. Pyrrolopyrazine derivatives, including ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have shown activity in inhibiting kinases, which could lead to the development of new medications .

Anti-Inflammatory Uses

The anti-inflammatory properties of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione make it a candidate for treating inflammatory diseases. Its mechanism of action could provide insights into new anti-inflammatory drugs .

作用机制

Target of Action

The primary target of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is multidrug-resistant Staphylococcus aureus . This compound has shown a potent inhibitory effect on this bacterium, suggesting that it may interfere with essential biological processes within these cells .

Biochemical Pathways

Given its antimicrobial activity, it is likely that this compound interferes with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has demonstrated potent antimicrobial activity, particularly against multidrug-resistant Staphylococcus aureus . It has been shown to have a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L −1 and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L −1 .

Action Environment

The efficacy and stability of ®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione may be influenced by various environmental factors. For instance, the compound was isolated from a marine bacteria Bacillus tequilensis MSI45 , suggesting that it may be particularly stable and effective in marine environments.

安全和危害

While specific safety and hazard information for “®-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

(8aR)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOHLURDBZHNGG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C(=O)NCC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-isocyanato-1-[(trifluoromethyl)thio]benzene](/img/structure/B1331594.png)

![3-[[1-[(2-(Hydroxymethyl)-1-pyrrolidinyl)carbonyl]-2-methylpropyl]carbamoyl]octanohydroxamic acid](/img/structure/B1331604.png)